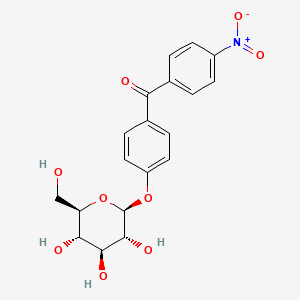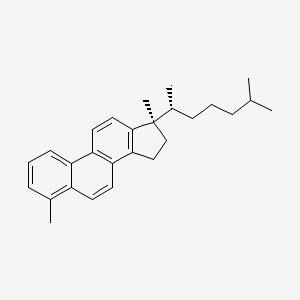
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- is a complex organic compound with a unique structure characterized by multiple double bonds and methyl groups. This compound is part of the steroid family and has significant implications in various scientific fields due to its structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydrogenation: Initial hydrogenation of a suitable precursor to introduce the necessary double bonds.
Methylation: Introduction of methyl groups at specific positions using reagents like methyl iodide in the presence of a base.
Cyclization: Formation of the steroid ring structure through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of high-pressure reactors for hydrogenation and automated systems for precise addition of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate to form corresponding ketones or alcohols.
Reduction: Reduction reactions using hydrogen gas and a catalyst to saturate the double bonds.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Applications De Recherche Scientifique
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- has numerous applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of steroids and the effects of multiple double bonds.
Biology: Investigated for its potential role in biological processes and interactions with cellular components.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of other biologically active steroids.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple double bonds and methyl groups allow it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved often include steroid hormone pathways and other signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: A well-known steroid with a similar core structure but different functional groups.
Ergosterol: Another steroid with multiple double bonds, commonly found in fungi.
Stigmasterol: A plant sterol with structural similarities.
Uniqueness
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications and research.
Propriétés
Numéro CAS |
80382-25-8 |
|---|---|
Formule moléculaire |
C27H34 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
(17R)-4,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H34/c1-18(2)8-6-10-20(4)27(5)17-16-25-24-13-12-21-19(3)9-7-11-22(21)23(24)14-15-26(25)27/h7,9,11-15,18,20H,6,8,10,16-17H2,1-5H3/t20-,27-/m1/s1 |
Clé InChI |
KUPQKNLBQPAEEE-NFQMXDRXSA-N |
SMILES isomérique |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3CC[C@]4(C)[C@H](C)CCCC(C)C |
SMILES canonique |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3CCC4(C)C(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


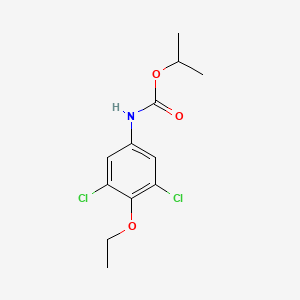
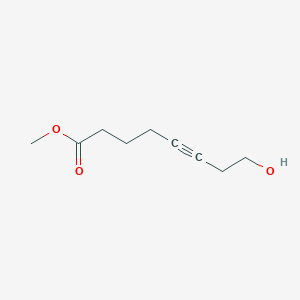
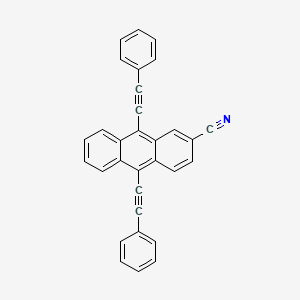
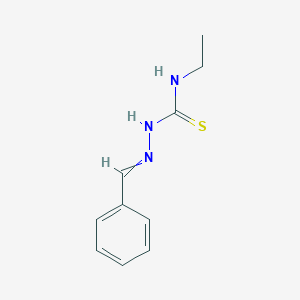

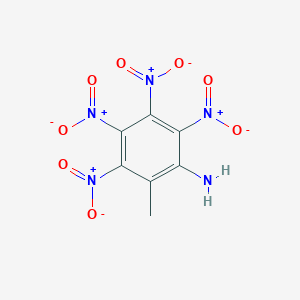
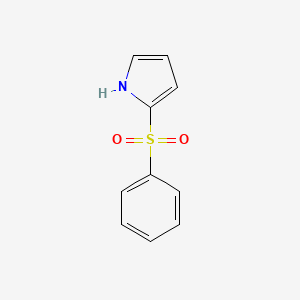

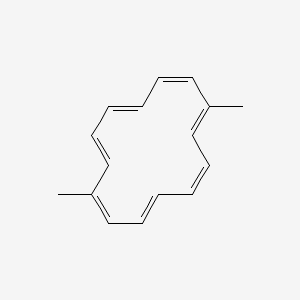


![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)

